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Compound of Interest

Compound Name: Acat-IN-8

Cat. No.: B11930456

JNK-IN-8 is a potent, irreversible inhibitor of c-Jun N-terminal kinases (JNKSs) that has
demonstrated exceptional selectivity, a critical attribute for a chemical probe intended for
investigating JNK-dependent biological processes.[1] This guide provides a comprehensive
comparison of JNK-IN-8's cross-reactivity with other kinases, supported by experimental data,
to assist researchers, scientists, and drug development professionals in its effective
application.

Kinase Inhibition Profile

JNK-IN-8 exhibits high affinity for its intended targets, with IC50 values in the low nanomolar
range for JINK1, JNK2, and JNK3.[1][2][3][4] Extensive kinase profiling has confirmed its high
specificity. When screened against a panel of over 400 kinases, JNK-IN-8 demonstrated
minimal off-target binding.[2]

Target Kinase IC50 (nM) Notes

Potent irreversible inhibition.[1]
JNK1 4.67-4.7

[21[3]

Potent irreversible inhibition.[1]
JNK2 18.7

[2][3]

Most potent against this
JNK3 0.98-1

isoform.[1][2][3]
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Initial broad-based kinase selectivity profiling identified several potential off-target kinases.
However, subsequent validation assays, including enzymatic IC50 determination and
dissociation constant (Kd) measurements, did not confirm significant inhibitory activity for most
of these hits at concentrations where JNK is potently inhibited.[5] For instance, JNK-IN-8
showed a dramatic improvement in selectivity and eliminated binding to IRAK1, PIK3C3,
PIP4K2C, and PIP5K3 when compared to earlier compounds.[3][6] While some off-target hits
like FMS and MNK2 were initially observed, they could not be validated with IC50 values below
1 pM.[5]

It is noteworthy that some cellular effects of INK-IN-8, such as the induction of lysosome
biogenesis and autophagy, have been observed to be independent of its JINK inhibitory activity
and may be mediated through inhibition of mTOR signaling.[7]

JNK Signaling Pathway

The c-Jun N-terminal kinases are a family of serine/threonine protein kinases that belong to the
mitogen-activated protein kinase (MAPK) family.[2] They are activated by a variety of cellular
stresses and play a crucial role in regulating apoptosis, inflammation, cell differentiation, and
proliferation.[4][8]
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Caption: A simplified diagram of the JNK signaling cascade.

Experimental Protocols

The high selectivity of INK-IN-8 has been established through multiple, complementary
experimental approaches.

Kinase Selectivity Profiling (KinomeScan)
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This method is based on a competition binding assay. A test compound (JNK-IN-8) competes
with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged
kinases. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the
DNA tag. A reduction in the amount of bound kinase in the presence of the test compound
indicates inhibition.

Workflow:

A panel of DNA-tagged kinases is used.
e JNK-IN-8 is incubated with the kinase panel.
» An immobilized ligand that binds to the active site of many kinases is added.

 After equilibration, the amount of each kinase bound to the immobilized ligand is measured
by gPCR.

» Results are reported as "percent of control” (DMSO), where a low percentage indicates
strong inhibition.[9]
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Kinase Selectivity Profiling Workflow
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Caption: Workflow for the KinomeScan kinase profiling assay.

Cellular Kinase Profiling (KiNativ)

This is an activity-based protein profiling method used to assess kinase inhibitor selectivity in a

cellular context.

Workflow:
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Live cells (e.g., A375 melanoma cells) are treated with INK-IN-8.[6]
Cell lysates are prepared.

The lysates are treated with a biotinylated ATP or ADP probe that covalently labels the active
sites of kinases.

Labeled kinases are enriched using streptavidin beads.
The enriched proteins are identified and quantified by mass spectrometry.

A decrease in the signal for a particular kinase in the JNK-IN-8-treated sample compared to
the control indicates that the inhibitor has bound to and blocked the active site of that kinase.
[10]

Radioactivity-Based Enzymatic Assays

These are traditional in vitro assays to determine the IC50 value of an inhibitor for a specific

kinase.

Workflow:

A purified, active kinase is incubated with a specific substrate and radiolabeled ATP (e.qg., [y-
33PJATP).

The reaction is initiated in the presence of varying concentrations of JNK-IN-8.

The reaction is stopped, and the amount of radiolabeled phosphate transferred to the
substrate is measured.

The IC50 value is calculated as the concentration of INK-IN-8 that reduces the kinase
activity by 50%.

Conclusion

The available data from multiple orthogonal assays strongly support the classification of JNK-

IN-8 as a highly selective, irreversible inhibitor of INK kinases. While initial screenings may

suggest potential off-target interactions, these have largely not been substantiated in more
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rigorous validation assays. Researchers can therefore confidently use JNK-IN-8 as a chemical
probe to investigate the roles of JNK signaling in various biological and pathological processes,
with a low probability of confounding off-target effects. However, as with any potent inhibitor, it
is always prudent to employ appropriate controls and consider the possibility of context-
dependent off-target activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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